n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19959440
InChI: InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

CAS No.:

Cat. No.: VC19959440

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine -

Specification

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine
Standard InChI InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13)
Standard InChI Key ZLIHCGOSQTUPND-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s IUPAC name, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine, delineates its bipartite structure:

  • Pyridine subunit: A six-membered aromatic ring with a nitro (-NO2_2) group at position 5 and a primary amine (-NH2_2) at position 2.

  • Thiazole-ethyl linker: A 2-methylthiazole (five-membered ring containing nitrogen and sulfur) connected via an ethyl chain (-CH2_2-CH2_2-) to the pyridine’s amine group.

The canonical SMILES string CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-]\text{CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-]} confirms this arrangement, while the InChIKey ZLIHCGOSQTUPND-UHFFFAOYSA-N\text{ZLIHCGOSQTUPND-UHFFFAOYSA-N} provides a unique identifier for chemical databases.

Table 1: Molecular Descriptors of N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

PropertyValue
Molecular FormulaC11H12N4O2S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}
Molecular Weight264.31 g/mol
IUPAC NameN-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine
SMILESCC1=NC(=CS1)CCNC2=NC=C(C=C2)N+[O-]
InChIKeyZLIHCGOSQTUPND-UHFFFAOYSA-N
PubChem CID18155795

Comparative Analysis with Related Compounds

Structurally analogous molecules, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine (PubChem CID: 44249597), share the nitroaryl-thiazole motif but differ in substitution patterns. For instance, replacing the ethyl-thiazole linker with a direct phenyl-thiazole bond increases molecular weight to 312.3 g/mol and alters electronic properties . Such variations highlight the role of substituent positioning in modulating bioactivity and physicochemical parameters like solubility and logP.

Synthesis and Characterization

Characterization Techniques

Key analytical methods for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR spectra would resolve proton environments of the pyridine, thiazole, and ethyl linker, with nitro-group deshielding effects evident in chemical shifts.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 264.31 and fragmentation patterns indicative of nitro and thiazole cleavage.

  • X-ray Crystallography: As demonstrated for related compounds , crystallographic analysis could elucidate dihedral angles between aromatic systems and hydrogen-bonding networks.

Table 2: Hypothetical Spectral Data for N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

TechniqueExpected Observations
1H^1\text{H} NMR- δ 8.5–9.0 ppm (pyridine H)
- δ 2.5 ppm (thiazole-CH3_3)
- δ 3.6 ppm (ethyl-CH2_2)
IR Spectroscopy- 1530 cm1^{-1} (NO2_2 asymmetric stretch)
- 1350 cm1^{-1} (NO2_2 symmetric stretch)
UV-Visλmax_{\text{max}} ~270 nm (π→π* transitions)

Challenges and Future Directions

Current gaps include:

  • Synthetic Optimization: Developing regioselective methods to avoid byproducts during alkylation or coupling steps.

  • Pharmacological Profiling: Screening against disease-relevant targets (e.g., kinases, microbial enzymes) to validate hypothesized activities.

  • ADMET Studies: Assessing bioavailability, metabolic stability, and toxicity to gauge therapeutic potential.

Collaborative efforts between synthetic chemists and pharmacologists will be critical to advance this compound from a structural curiosity to a candidate for preclinical evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator